molecular formula C9H8BrFN2O B13844042 5-Bromo-7-fluoro-6-methoxy-2-methyl-2H-indazole

5-Bromo-7-fluoro-6-methoxy-2-methyl-2H-indazole

Cat. No.: B13844042
M. Wt: 259.07 g/mol
InChI Key: MSCDJCADDXTFOQ-UHFFFAOYSA-N
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Description

5-Bromo-7-fluoro-6-methoxy-2-methyl-2H-indazole is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal applications. This compound, with its unique substitution pattern, is of interest in the field of medicinal chemistry due to its potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-7-fluoro-6-methoxy-2-methyl-2H-indazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-azidobenzaldehydes with amines can lead to the formation of indazoles via consecutive formation of C–N and N–N bonds without the need for a catalyst or solvent . Another method involves the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation employing oxygen as the terminal oxidant .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yields and minimal byproducts. Metal-catalyzed synthesis is often preferred in industrial settings due to its efficiency and scalability. For example, the Cu(OAc)2-catalyzed synthesis mentioned earlier can be adapted for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-7-fluoro-6-methoxy-2-methyl-2H-indazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Cyclization Reactions: Further cyclization can lead to the formation of more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazoles, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

5-Bromo-7-fluoro-6-methoxy-2-methyl-2H-indazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-7-fluoro-6-methoxy-2-methyl-2H-indazole involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, indazole derivatives are known to inhibit phosphoinositide 3-kinase δ, which is involved in various cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 7-Bromo-6-fluoro-2-methyl-2H-indazole
  • 5-Fluoro-6-methoxy-2-methyl-2H-indazole
  • 5-Bromo-7-methoxy-2-methyl-2H-indazole

Uniqueness

5-Bromo-7-fluoro-6-methoxy-2-methyl-2H-indazole is unique due to its specific substitution pattern, which may confer distinct biological activities compared to other similar compounds. The presence of both bromine and fluorine atoms, along with a methoxy group, can influence its reactivity and interaction with biological targets .

Properties

Molecular Formula

C9H8BrFN2O

Molecular Weight

259.07 g/mol

IUPAC Name

5-bromo-7-fluoro-6-methoxy-2-methylindazole

InChI

InChI=1S/C9H8BrFN2O/c1-13-4-5-3-6(10)9(14-2)7(11)8(5)12-13/h3-4H,1-2H3

InChI Key

MSCDJCADDXTFOQ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C2C=C(C(=C(C2=N1)F)OC)Br

Origin of Product

United States

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